molecular formula C8H8BrNO3 B2654326 2-Bromo-4-nitrophenethyl alcohol CAS No. 101212-94-6

2-Bromo-4-nitrophenethyl alcohol

Cat. No. B2654326
CAS RN: 101212-94-6
M. Wt: 246.06
InChI Key: PPRYITQQMICKHK-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenethyl alcohol is a phenethyl alcohol derivative . It is used in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .


Synthesis Analysis

The synthesis of alcohols like 2-Bromo-4-nitrophenethyl alcohol can be achieved through various methods. One common method involves the use of carbon nucleophiles and ketones . This process suggests that an alkynide ion can be used as the nucleophile that reacts with the ketone . The starting materials can be identified by recognizing the carbon bearing the hydroxyl group, which is the electrophilic carbon in the ketone .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitrophenethyl alcohol is similar to other alcohols, with the presence of an -OH group . The compound has a molecular weight of 167.16 .


Chemical Reactions Analysis

Alcohols, including 2-Bromo-4-nitrophenethyl alcohol, can undergo various reactions. For instance, they can be converted into alkyl halides . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .


Physical And Chemical Properties Analysis

Alcohols are generally colorless liquids at room temperature . They have varying physical properties such as solubility and boiling points . The density of 2-Bromo-4-nitrophenethyl alcohol is 1.483 g/mL at 25 °C .

Scientific Research Applications

Organic Chemistry Experiments

2-Bromo-4-nitrophenethyl alcohol can be used in organic chemistry experiments, particularly in the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Synthesis of Novel P-Chirogenic Phosphines

2-Bromo-4-nitrophenethyl alcohol participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm . These P*,S-hybrid ligands have potential applications in various fields of chemistry .

Synthesis of Rod-Coil Block Copolymers

This compound is used as an end capping reagent during the synthesis of rod-coil block copolymers . These copolymers have potential applications in the development of advanced materials .

Aedes Aegypti Repellent Chemotype

2-Bromo-4-nitrophenethyl alcohol has been used as a test compound in the study to evaluate the potential Aedes aegypti repellent chemotype . This could lead to the development of new mosquito repellents .

Modification of Methionine Residues

The 2-Bromo-4’-nitroacetophenone, a derivative of 2-Bromo-4-nitrophenethyl alcohol, is widely used in the modification of methionine residues in alpha-chymotrypsin .

Organic Synthesis Materials

2-Bromo-4’-nitroacetophenone is also used as an organic synthesis material . This broad application makes it a valuable compound in the field of organic chemistry .

Safety and Hazards

2-Bromo-4-nitrophenethyl alcohol can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYITQQMICKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitrophenethyl alcohol

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